5-Ethyl-2-(ethylsulfanyl)phenol
Description
5-Ethyl-2-(ethylsulfanyl)phenol is a phenolic compound featuring an ethyl group at the 5-position and an ethylsulfanyl (-S-C₂H₅) substituent at the 2-position of the aromatic ring. Such structural attributes are common in bioactive molecules, where the sulfanyl group enhances membrane permeability and modulates reactivity .
Properties
CAS No. |
82572-20-1 |
|---|---|
Molecular Formula |
C10H14OS |
Molecular Weight |
182.28 g/mol |
IUPAC Name |
5-ethyl-2-ethylsulfanylphenol |
InChI |
InChI=1S/C10H14OS/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7,11H,3-4H2,1-2H3 |
InChI Key |
QDSPKGYIZNBAHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)SCC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between 5-Ethyl-2-(ethylsulfanyl)phenol and related compounds:
Key Findings
Antioxidant Activity
- Thiosemicarbazide-Triazole Derivatives (e.g., compound 3 in ): Exhibit superior radical scavenging (IC₅₀ = 0.22 µg/mL in DPPH assay) and reducing power (FRAP = 3054 µM/100 g) compared to gallic acid. The triazole ring and sulfanyl group synergize to enhance electron donation .
- This compound: The phenol group likely provides comparable or superior antioxidant activity due to its hydroxyl radical scavenging capacity, though experimental validation is needed.
Pharmacological Potential
- 5-(Ethylsulfonyl)-2-methoxyaniline: A VEGFR2 fragment, its sulfonyl group improves stability but reduces nucleophilicity compared to sulfanyl analogs. The methoxy group further decreases acidity (pKa ~4.5 for aniline vs. ~10 for phenol) .
- The ethylsulfanyl group may aid in hydrophobic interactions .
Antimicrobial Activity
- 1,3,4-Oxadiazole Derivatives: Thioether groups in oxadiazoles improve membrane penetration, aiding antibacterial action. The phenol analog’s hydroxyl group could enhance solubility but reduce lipophilicity compared to heterocyclic cores .
Physicochemical Properties
- Solubility: Sulfanyl groups (logP ~2.5) increase lipophilicity compared to sulfonyl (logP ~1.8). Phenol derivatives are more water-soluble than anilines due to higher acidity .
- Acidity: The hydroxyl group in this compound (pKa ~10) is more acidic than aniline derivatives (pKa ~4.5), facilitating deprotonation in physiological environments .
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